tert-Butyl (1-methyl-1H-indol-2-yl)carbamate
Overview
Description
tert-Butyl (1-methyl-1H-indol-2-yl)carbamate: is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-1H-indol-2-yl)carbamate typically involves the reaction of 1-methylindole with tert-butyl chloroformate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indole attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the carbamate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized indole derivatives with various substituents.
Scientific Research Applications
Chemistry: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-1H-indol-2-yl)carbamate involves its interaction with biological targets, primarily through the indole moiety. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active indole derivative, which can then exert its biological effects.
Comparison with Similar Compounds
- tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
- tert-Butyl (1H-indol-3-yl)carbamate
- tert-Butyl (1H-indol-2-yl)carbamate
Uniqueness: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is unique due to the presence of the methyl group at the 1-position of the indole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other indole carbamates.
Properties
IUPAC Name |
tert-butyl N-(1-methylindol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-12-9-10-7-5-6-8-11(10)16(12)4/h5-9H,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBTXPLKZWAIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679398 | |
Record name | tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-71-7 | |
Record name | tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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